tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Overview
Description
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate is a synthetic compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol . This compound is characterized by the presence of a thiazole ring, an aminoethyl group, and a tert-butyl carbamate moiety. It is typically a pale-yellow to yellow-brown solid and is used primarily in research settings .
Preparation Methods
The synthesis of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves several steps. One common method includes the reaction of [5-(2-Amino-ethyl)-thiazol-2-yl]-carbamic acid tert-butyl ester with a suitable reagent in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at elevated temperatures, around 90°C, for about 1.5 hours . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and pathways, particularly those involving thiazole derivatives.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and aminoethyl group are key functional groups that enable the compound to bind to target molecules, potentially affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (2-aminoethyl)(ethyl)carbamate: This compound has a similar structure but with an ethyl group instead of a thiazole ring.
5-(2-Aminoethyl)thiazol-2-ylcarbamic acid tert-butyl ester: This is a closely related compound used in similar research applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMWSDKFZKDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668696 | |
Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875798-81-5 | |
Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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